molecular formula C10H18FNO2 B2955550 tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate CAS No. 1154870-60-6

tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate

Cat. No.: B2955550
CAS No.: 1154870-60-6
M. Wt: 203.257
InChI Key: BBJACCZSJXCXSE-SFYZADRCSA-N
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Description

tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a fluorocyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorocyclopentyl derivative under controlled conditions. The reaction often requires the use of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protected amine, allowing for selective deprotection and further functionalization .

Biology: In biological research, this compound can be used to study the effects of fluorinated carbamates on biological systems. It may also be employed in the development of new pharmaceuticals and agrochemicals .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of high-performance polymers and coatings .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate
  • tert-Butanesulfinamide

Comparison: Compared to similar compounds, tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate is unique due to the presence of the fluorocyclopentyl ring. This fluorinated moiety imparts distinct chemical and biological properties, making it more suitable for specific applications in drug development and materials science .

Properties

IUPAC Name

tert-butyl N-[(1S,3R)-3-fluorocyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJACCZSJXCXSE-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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